N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Description

Historical Development of Oxalamide Research

Oxalamide chemistry traces its origins to the mid-19th century, when Justus von Liebig first synthesized oxamide via the oxidation of hydrogen cyanide. Early applications focused on its utility as a slow-release nitrogen source in fertilizers, leveraging its gradual hydrolysis to ammonia. The 20th century witnessed a paradigm shift with the discovery of N,N'-substituted oxalamides as ligands in Ullmann-Goldberg reactions, enabling copper-catalyzed aminations of aryl halides. This breakthrough underscored oxalamides' versatility beyond agrochemicals, spurring interest in their supramolecular properties.

By the 21st century, research expanded into self-assembling oxalamide organogelators, which exhibited thixotropic behavior in vegetable oils due to rigid hydrogen-bonded networks. Concurrently, oxalamide-bridged ferrocenes emerged as novel organometallic compounds with potential in materials science and catalysis. The integration of oxalamides into pharmacologically active molecules, such as immunomodulatory alicyclic derivatives, further cemented their status as multifunctional scaffolds.

Structural Classification within Oxalamide Derivatives

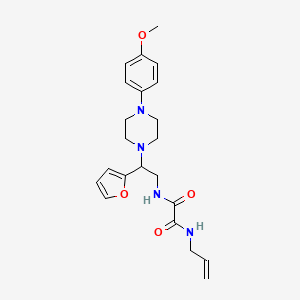

Oxalamides are diamides derived from oxalic acid, characterized by the general structure (CONH~2~)~2~. Substitutions at the N,N'-positions confer diverse physicochemical and biological properties. The target compound exemplifies a tripartite structural design:

- Core Oxalamide Backbone : Serves as a hydrogen-bonding motif, stabilizing secondary structures in supramolecular assemblies.

- Allyl Substituent (N1) : Introduces hydrophobicity and potential for radical-mediated reactions, enhancing metabolic stability.

- Hybrid Side Chain (N2) : Combines a furan ring and a 4-(4-methoxyphenyl)piperazine group, enabling π-π interactions and receptor binding.

Comparative analysis of oxalamide derivatives reveals distinct categories:

The target compound falls into the "bioactive oxalamides" category, leveraging its piperazine-furan motif for targeted interactions.

Significance in Contemporary Medicinal Chemistry

Oxalamides have gained traction in drug design due to their balanced hydrophilicity-lipophilicity profiles and modular synthesis. The piperazine moiety in N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a privileged structure in CNS therapeutics, often implicated in serotonin and dopamine receptor modulation. Meanwhile, the furan ring enhances bioavailability through improved solubility and passive membrane diffusion.

Recent studies highlight oxalamides' roles as:

- Immunomodulators : Alicyclic derivatives inhibit pro-inflammatory cytokines via NF-κB pathway interference.

- Catalytic Ligands : Multidentate oxalamides facilitate Cu-catalyzed arylations under mild conditions, streamlining API synthesis.

- Supramolecular Hydrogelators : Biomedical applications include drug delivery systems and tissue engineering scaffolds.

The structural plasticity of oxalamides allows fine-tuning for specific targets, such as kinase inhibition or GPCR antagonism, without compromising metabolic stability.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h3-9,15,19H,1,10-14,16H2,2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJSZBSZDDPDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC=C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-allyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure that includes a furan ring, a piperazine moiety, and an oxalamide functional group. The molecular formula is , and its molecular weight is approximately 370.45 g/mol.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxalamide structures have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that modifications in the piperazine ring influence the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. In vitro studies have shown that such compounds can act as antagonists or agonists at these receptors, which may lead to applications in treating mood disorders and anxiety.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : Interaction with serotonin and dopamine receptors.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in tumor progression or neurotransmitter degradation.

Case Studies

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of various oxalamide derivatives, including this compound. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of related compounds containing piperazine rings. The compounds were assessed for their ability to bind to serotonin receptors in rat brain homogenates. The results showed a notable affinity for the 5HT_1A receptor subtype, suggesting potential therapeutic applications in anxiety and depression management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.